tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including the formation of the benzo[de]isoquinoline-1,3-dione core and the subsequent attachment of various functional groups. The synthetic route typically includes:
Formation of the benzo[de]isoquinoline-1,3-dione core: This step involves the condensation of suitable precursors under specific reaction conditions to form the core structure.
Functionalization: The core structure is then functionalized with various groups, including the dioxo, ethoxy, and spiro groups, through a series of reactions such as nucleophilic addition, substitution, and cyclization.
Final assembly: The final compound is assembled by attaching the remaining functional groups and performing any necessary purification steps.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Cyclization: Cyclization reactions can be used to form additional ring structures within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological processes and interactions due to its unique structure and functional groups.
Industry: It can be used in the development of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins, enzymes, or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the core structure but differ in their functional groups and overall structure.
Spiro compounds: Compounds with spiro structures similar to the one in this molecule.
Dioxo compounds: Compounds containing dioxo functional groups.
Properties
Molecular Formula |
C40H34N2O12S3 |
---|---|
Molecular Weight |
830.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C40H34N2O12S3/c1-8-54-20-15-16-24-23(17-20)27-32(39(2,3)42(24)25(43)18-41-33(44)21-13-9-11-19-12-10-14-22(26(19)21)34(41)45)55-29(36(47)51-5)28(35(46)50-4)40(27)56-30(37(48)52-6)31(57-40)38(49)53-7/h9-17H,8,18H2,1-7H3 |
InChI Key |
MNNAGAQHZWWSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Origin of Product |
United States |
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